Cycloheptane-1,3-dione
Overview
Description
Cycloheptane-1,3-dione is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Organic Compounds : Cycloheptane-1,3-dione is used as a precursor for synthesizing various organic compounds. For instance, it has been used in the preparation of cycloheptane derivatives through reductive ring expansion and other chemical transformations (Do, McDermott, & Ragan, 2008).
Derivative Formation : It serves as a key intermediate in the formation of different chemical structures, such as Δ7-1-methylbicyclo[5,4,0]undecene-2,9-diones (Selvarajan, John, Narayanan, & Swaminathan, 1966).
Generation of Radical Species : this compound is used to generate radical species, which are then reacted with olefins to produce various derivatives (Miura, Arai, & Narasaka, 1998).
Bioactive Molecule Synthesis : Derivatives of this compound are used to synthesize bioactive molecules with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties (Sharma, Kumar, & Das, 2021).
Medical Research : this compound derivatives have been investigated for their potential in treating neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), due to their protective effects against mutant SOD1 induced toxicity (Zhang et al., 2012).
Organic Synthesis Methodologies : It is involved in various synthetic routes and methodologies for creating complex organic structures, such as seven-membered rings and cyclohepta[b]chromene-9,11-diones (Ragan et al., 2001; Sousa & Silva, 2016).
Structural and Conformational Studies : Studies have been conducted on the structure and conformation of this compound in solutions, providing insights into its chemical behavior (Gryff-Keller & Szczeciński, 2010).
Cytotoxicity and Anticancer Research : this compound has been used to develop new anticancer compounds, showing significant cytotoxicity against various cancer cell lines (Shaaban, Kamel, & Milad, 2014).
Mechanism of Action
Target of Action
Cycloheptane-1,3-dione, also known as 1,3-Cycloheptanedione, is a versatile biochemical reagent . It is used in the synthesis of various biological materials and organic compounds for life science-related research . .
Mode of Action
It is known to be involved in the synthesis of various compounds, indicating that it likely interacts with its targets through chemical reactions .
Biochemical Pathways
This compound is involved in several synthetic pathways. For instance, it has been used in the synthesis of perhydroazulenes, prostaglandin products (biologically active unsaturated 20-carbon fatty acids including a 5-carbon ring, derived enzymatically), and Knoevenagel products . .
Result of Action
The result of this compound’s action is the production of various compounds through chemical reactions . These include perhydroazulenes, prostaglandin products, and Knoevenagel products . The specific molecular and cellular effects of these compounds would depend on their individual properties and functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from cyclopentanone proceeds in 58-64% overall yield and requires no purification of intermediates . .
Safety and Hazards
Cycloheptane-1,3-dione can cause harm if swallowed and enters airways. It is highly flammable and can present a fire risk in certain conditions. Direct contact with the skin or eyes may result in irritation or injury. Inhalation or ingestion of this compound can cause dizziness, headaches, and in severe cases, damage to the respiratory and digestive systems .
Future Directions
Cycloheptane-1,3-dione has numerous applications in the field of chemistry, particularly in the synthesis of other organic compounds. It is often used as a non-polar solvent in chemical reactions, thanks to its low reactivity. In addition, it serves as a starting material in the creation of more complex cyclic compounds in synthetic organic chemistry .
Biochemical Analysis
Cellular Effects
It’s known to be used in the synthesis of chemical probes for selective labeling of sulfuric acid proteins
Molecular Mechanism
It’s known to participate in the synthesis of perhydroazulenes, prostaglandin products, and Knoevenagel products
Metabolic Pathways
Cycloheptane-1,3-dione is involved in the keto-enol tautomerization process
Properties
IUPAC Name |
cycloheptane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-2-4-7(9)5-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVMTXPZWVYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399029 | |
Record name | Cycloheptane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-18-9 | |
Record name | Cycloheptane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cycloheptane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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